molecular formula C19H20BClN2O4 B7358922 {4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid

{4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid

Cat. No.: B7358922
M. Wt: 386.6 g/mol
InChI Key: OFDINCQQJDIZDE-UHFFFAOYSA-N
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Description

{4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a diazepane ring and a chlorobenzoyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis and a potential candidate for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine precursors.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction using 4-chlorobenzoyl chloride and the diazepane intermediate.

    Attachment of the Boronic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, {4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Biology and Medicine

In biological and medical research, this compound has potential applications as an inhibitor of specific enzymes due to its boronic acid moiety, which can interact with active sites of enzymes. It may also be explored for its potential use in drug development and as a diagnostic tool.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers, where its unique structure imparts desirable properties to the final products.

Mechanism of Action

The mechanism of action of {4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can affect various molecular pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines a boronic acid group with a diazepane ring and a chlorobenzoyl group. This combination of functional groups provides versatility in chemical reactions and potential for diverse applications in research and industry.

Properties

IUPAC Name

[4-[4-(4-chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BClN2O4/c21-17-8-4-15(5-9-17)19(25)23-11-1-10-22(12-13-23)18(24)14-2-6-16(7-3-14)20(26)27/h2-9,26-27H,1,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDINCQQJDIZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C(=O)C3=CC=C(C=C3)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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